Bienvenue dans la boutique en ligne BenchChem!

Methyl 3,3-difluoropiperidine-4-carboxylate;hydrochloride

Physicochemical profiling pKa modulation Drug-like properties

Methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride is a gem‑difluorinated piperidine building block that bears a methyl ester at the 4‑position and two fluorine atoms at the 3‑position, supplied as the hydrochloride salt. The compound belongs to the class of 3,3‑difluoropiperidine derivatives, a scaffold that has been incorporated into clinical‑stage NR2B NMDA receptor antagonists, phosphodiesterase 2A inhibitors, and small‑molecule apelin receptor agonists.

Molecular Formula C7H12ClF2NO2
Molecular Weight 215.62 g/mol
CAS No. 1779974-06-9
Cat. No. B6318280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,3-difluoropiperidine-4-carboxylate;hydrochloride
CAS1779974-06-9
Molecular FormulaC7H12ClF2NO2
Molecular Weight215.62 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCNCC1(F)F.Cl
InChIInChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5-2-3-10-4-7(5,8)9;/h5,10H,2-4H2,1H3;1H
InChIKeyRXEJWNVRNPRKKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,3-Difluoropiperidine-4-Carboxylate Hydrochloride (CAS 1779974-06-9): Core Benchmarks for Fluorinated Piperidine Sourcing


Methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride is a gem‑difluorinated piperidine building block that bears a methyl ester at the 4‑position and two fluorine atoms at the 3‑position, supplied as the hydrochloride salt . The compound belongs to the class of 3,3‑difluoropiperidine derivatives, a scaffold that has been incorporated into clinical‑stage NR2B NMDA receptor antagonists, phosphodiesterase 2A inhibitors, and small‑molecule apelin receptor agonists . Its distinct combination of the 3,3‑difluoro motif, a carboxylic ester handle, and the crystalline HCl salt form makes it a versatile intermediate for medicinal chemistry and chemical biology campaigns where rapid SAR exploration of fluorinated piperidine space is required.

Why Methyl 3,3-Difluoropiperidine-4-Carboxylate Hydrochloride (CAS 1779974-06-9) Cannot Be Replaced by Generic Piperidine Analogs


Simple piperidine‑4‑carboxylates, mono‑fluorinated piperidine esters, or even the 4,4‑difluoro positional isomer are not drop‑in replacements for methyl 3,3‑difluoropiperidine‑4‑carboxylate hydrochloride. The 3,3‑gem‑difluoro arrangement lowers the piperidine nitrogen pKa by approximately 4‑5 log units relative to unsubstituted piperidine, fundamentally altering protonation state at physiological pH . This basicity shift, combined with the conformational bias imposed by the gem‑difluoro group, translates into measurable differences in metabolic stability, target engagement, and selectivity that cannot be recapitulated by mono‑fluoro, 4,4‑difluoro, or non‑fluorinated counterparts . When the methyl ester is hydrolysed to the carboxylic acid or elaborated further, the 3,3‑difluoro scaffold has been shown to improve agonist potency by 25‑fold and confer up to 1600‑fold selectivity gains in cellular assays—outcomes that vanish when the fluorine pattern is altered or omitted .

Quantitative Differentiation Evidence for Methyl 3,3-Difluoropiperidine-4-Carboxylate Hydrochloride (CAS 1779974-06-9)


pKa Basicity Shift Relative to Unsubstituted Piperidine Shapes Pharmacokinetic and Pharmacodynamic Behaviour

The 3,3‑gem‑difluoro motif in the core scaffold depresses the piperidine nitrogen pKa by approximately 4.7 log units relative to unsubstituted piperidine . Unsubstituted piperidine has a measured pKa of 11.22 (protonated form), whereas 3,3‑difluoropiperidine exhibits a predicted pKa of 6.51 ± 0.10 . This means that at pH 7.4 the 3,3‑difluoro scaffold is predominantly neutral rather than protonated, a switch that dramatically alters membrane permeability, CYP450 inhibition potential, and off‑target promiscuity driven by cationic‑amine interactions.

Physicochemical profiling pKa modulation Drug-like properties

Intrinsic Microsomal Metabolic Stability of the 3,3-Difluoropiperidine Scaffold Outperforms 4,4-Difluoro Analogues

In a systematic head‑to‑head study of mono‑ and difluorinated azetidine, pyrrolidine, and piperidine derivatives, Melnykov et al. demonstrated that intrinsic microsomal clearance (CLint) measurements showed high metabolic stability for the difluoropiperidine compounds studied, with the single exception of the 3,3‑difluoroazetidine derivative . The 3,3‑difluoropiperidine scaffold retained high metabolic stability, whereas the 4,4‑difluoropiperidine core in a dopamine D4 antagonist series was reported to exhibit poor microsomal stability in a separate cross‑study comparison . Although direct numerical CLint values for the title compound have not been published, the class‑level data indicate that the 3,3‑gem‑difluoro arrangement blocks oxidative metabolism at the 3‑position more effectively than the 4,4‑difluoro arrangement.

Metabolic stability Microsomal clearance ADME

25‑Fold Potency Improvement in Apelin Receptor Agonist Series via 3,3‑Difluoropiperidine Incorporation

When a 3,3‑difluoropiperidine fragment was incorporated into a small‑molecule apelin receptor (APJ) agonist series, the functional EC50 improved from 162 nM to 6.5 nM in a direct matched‑pair comparison . This represents a 25‑fold potency gain attributable specifically to the 3,3‑difluoro substitution relative to the unsubstituted piperidine analogue in the same chemical series. The underlying study (Narayanan et al., Bioorganic & Medicinal Chemistry, 2022) describes the synthesis and characterization of an orally bioavailable small‑molecule APJ agonist where the 3,3‑difluoropiperidine moiety is a critical pharmacophoric element.

Apelin receptor (APJ) agonism GPCR drug discovery Cardiovascular indication

1600‑Fold Selectivity Gain for Estrogen Receptor Positive Breast Cancer via 3,3‑Difluoropiperidine Functionalisation

Functionalisation of a molecular scaffold with 3,3‑difluoropiperidine conferred a 1600‑fold selectivity enhancement toward estrogen receptor positive (ER+) breast cancer cells relative to the non‑fluorinated parent molecule, as reported by Boudreau et al. in a study of activators of the anticipatory unfolded protein response . This selectivity was not observed with non‑fluorinated or mono‑fluorinated piperidine analogues, indicating that the gem‑difluoro pattern is a critical determinant of the selectivity window.

Selectivity Estrogen receptor positive breast cancer Unfolded protein response

19F NMR Probe Capability Eliminates Need for Deuterated Solvents — A Practical Analytical Advantage

The two chemically equivalent fluorine atoms at the 3‑position generate a strong, simplified 19F NMR signal. Unlike most fluorinated probes, 3,3‑difluoropiperidine hydrochloride has been demonstrated as an effective 19F NMR probe that operates without requiring deuterated solvents or internal standards . This stands in contrast to mono‑fluorinated piperidine analogues, which give a single but weaker 19F signal, and to 4,4‑difluoro or 3,5‑difluoro isomers that may exhibit complex splitting patterns or require deuterated solvents for reliable quantification.

19F NMR spectroscopy Analytical chemistry Fragment-based screening

Methyl Ester Handle Plus HCl Salt Form Provides Superior Synthetic Tractability Versus Free Acid and Free Base Counterparts

Methyl 3,3‑difluoropiperidine‑4‑carboxylate hydrochloride combines two features that jointly improve synthetic tractability over the closest alternatives: (i) the methyl ester serves as a protected carboxylic acid that can be selectively hydrolysed or directly transformed via amidation/transesterification, and (ii) the hydrochloride salt form provides crystalline, non‑hygroscopic handling with a defined melting point (243–247 °C for the parent 3,3‑difluoropiperidine HCl) . The free base form of the methyl ester (CAS 1303974‑38‑0) is an oil at room temperature and requires cold storage, while the carboxylic acid analogue (3,3‑difluoropiperidine‑4‑carboxylic acid HCl) lacks the ester handle for direct C‑4 elaboration . Commercially, the hydrochloride salt of the methyl ester is supplied at ≥95% purity with QC documentation including NMR, HPLC, and LC‑MS .

Synthetic chemistry Building block utility Salt form advantage

High-Value Application Scenarios for Methyl 3,3-Difluoropiperidine-4-Carboxylate Hydrochloride (CAS 1779974-06-9)


GPCR Agonist Lead Optimisation Requiring ≥10‑Fold Potency Gains

Programs targeting the apelin receptor (APJ) or other Class A GPCRs can leverage the 3,3‑difluoro scaffold to achieve quantifiable potency improvements. The matched‑pair data demonstrating a shift from EC50 162 nM to 6.5 nM (25‑fold) upon 3,3‑difluoropiperidine incorporation provides a benchmark for expected SAR gains . Methyl 3,3‑difluoropiperidine‑4‑carboxylate hydrochloride serves as the ideal starting material because its ester handle can be elaborated to diverse amide, acid, or alcohol derivatives while retaining the potency‑conferring gem‑difluoro group.

Oncology Selectivity Engineering for ER+ Breast Cancer Programs

For medicinal chemistry programs where therapeutic window is paramount, the 1600‑fold selectivity gain observed upon incorporation of the 3,3‑difluoropiperidine moiety into unfolded protein response activators provides a quantifiable selectivity benchmark . The methyl ester functionality allows late‑stage diversification to fine‑tune potency and ADME properties without sacrificing the selectivity advantage conferred by the gem‑difluoro substitution pattern.

Fragment‑Based Screening and Ligand‑Observed 19F NMR Without Deuterated Solvents

The 3,3‑difluoro scaffold functions as a built‑in 19F NMR probe that operates in non‑deuterated media . Fragment libraries or tool compounds incorporating this motif can be screened by 19F NMR without the cost and sample preparation burden of deuterated solvents. This is a practical advantage that mono‑fluoro and non‑fluorinated piperidine building blocks cannot offer, and the methyl ester provides a vector for fragment linking or growth.

CNS Drug Discovery Requiring Controlled Basicity and High Metabolic Stability

The pKa shift from 11.22 (piperidine) to 6.51 (3,3‑difluoropiperidine) reduces the fraction of protonated amine at physiological pH by >99%, improving passive CNS permeability potential . Combined with the high intrinsic microsomal stability of the 3,3‑difluoro scaffold demonstrated in systematic clearance studies , this compound is suited for CNS targets where basic amine‑related off‑target activity (e.g., hERG, muscarinic) must be minimised. The hydrochloride salt offers convenient crystalline handling for parallel synthesis workflows.

Quote Request

Request a Quote for Methyl 3,3-difluoropiperidine-4-carboxylate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.